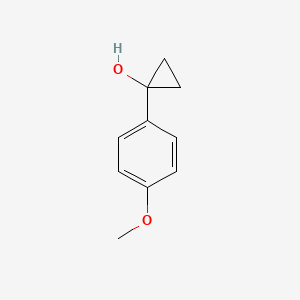

1-(4-methoxyphenyl)cyclopropanol

Description

The exact mass of the compound Cyclopropanol, 1-(4-methoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-methoxyphenyl)cyclopropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenyl)cyclopropanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKYCLBOOIINGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483697 | |

| Record name | Cyclopropanol, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15973-65-6 | |

| Record name | Cyclopropanol, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)cyclopropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Troubleshooting & Optimization

Technical Support Center: Purification of Acid-Sensitive Cyclopropanols on Deactivated Silica Gel

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of acid-sensitive cyclopropanols. Due to their strained three-membered ring, cyclopropanols are susceptible to acid-catalyzed ring-opening and rearrangement reactions, a common issue encountered during purification on standard silica gel. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to mitigate degradation and ensure the successful isolation of these valuable compounds.

The Challenge: Acid-Catalyzed Degradation of Cyclopropanols

Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can act as a Brønsted or Lewis acid. For acid-sensitive molecules like cyclopropanols, these acidic sites can catalyze degradation pathways, leading to low yields, the formation of impurities, and in some cases, complete loss of the desired product. This is often observed as streaking on a Thin Layer Chromatography (TLC) plate or the appearance of new, unexpected spots during column chromatography.[1][2][3]

Troubleshooting Guide: Isolating and Resolving Purification Issues

This section addresses common problems encountered during the purification of acid-sensitive cyclopropanols on silica gel, offering potential causes and actionable solutions.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or no recovery of the cyclopropanol from the column. | Acid-catalyzed degradation on the silica gel. | Deactivate the silica gel with a basic modifier like triethylamine (TEA) or by pre-treating with water.[1][4] Alternatively, use a less acidic stationary phase such as neutral alumina or Florisil®.[1][5] |

| Irreversible adsorption of the polar cyclopropanol to the silica surface. | Use a more polar eluent system or consider deactivating the silica to reduce strong interactions. | |

| New, lower Rf spots appear on TLC analysis of column fractions that were not in the crude mixture. | On-column decomposition of the cyclopropanol.[3] | This is a strong indicator of acid-sensitivity. Immediately switch to a deactivated silica gel protocol or an alternative stationary phase. |

| Streaking or tailing of the cyclopropanol spot on TLC and during column chromatography. | Strong interaction between the hydroxyl group of the cyclopropanol and the acidic silanol groups of the silica. | Add a basic modifier, such as 1-3% triethylamine, to the eluent to improve the peak shape by competing for the acidic sites.[1][4] |

| The compound is not stable to the chosen solvent system. | Test the stability of your compound in the presence of the eluent (with and without TEA) using a 2D TLC experiment. | |

| The separation of the cyclopropanol from impurities is poor, even with a deactivated column. | The chosen solvent system has insufficient resolving power. | Optimize the solvent system using TLC. Consider using a gradient elution to improve separation.[4] |

| Co-elution with a non-polar impurity. | If the impurity is significantly less polar, consider starting with a very non-polar eluent to wash it off before eluting your cyclopropanol. |

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine (TEA)

This is the most common and highly effective method for neutralizing the acidic sites on silica gel.

Materials:

-

Standard silica gel (for flash chromatography)

-

Triethylamine (TEA)

-

Chosen eluent system (e.g., Hexane/Ethyl Acetate)

Procedure:

-

Solvent Preparation: Prepare your desired eluent system and add 1-3% (v/v) of triethylamine. For example, for 1 L of a 20% Ethyl Acetate in Hexane solution, add 10-30 mL of TEA.

-

TLC Analysis: Before packing the column, run a TLC of your crude material using the TEA-containing eluent to ensure your compound is stable and to confirm the appropriate Rf value.

-

Column Packing:

-

Prepare a slurry of the silica gel in the TEA-containing eluent.

-

Pack your chromatography column with the slurry, ensuring an even and compact bed.[6]

-

Allow the silica to settle, and then add a layer of sand on top.

-

-

Equilibration (Optional but Recommended): Flush the packed column with 1-2 column volumes of the TEA-containing eluent. Discard this initial eluent. This ensures the entire silica bed is deactivated.[4]

-

Loading the Sample:

-

Wet Loading: Dissolve your crude sample in a minimal amount of a suitable solvent (dichloromethane is often a good choice) and load it onto the column.[6]

-

Dry Loading: For less soluble samples, dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this onto the column.[4][6]

-

-

Elution: Elute the column with the TEA-containing solvent system, collecting fractions and monitoring by TLC.

Note: The collected fractions will contain triethylamine, which may need to be removed during the final concentration step, typically by rotary evaporation under high vacuum.

Protocol 2: Deactivation of Silica Gel with Water

This method can be effective for moderately sensitive compounds.

Materials:

-

Standard silica gel

-

Distilled water

Procedure:

-

Preparation: For every 100 g of silica gel, measure out a specific percentage of water by weight (e.g., for 12% deactivation, use 12 g of water for 88 g of silica).[7]

-

Mixing: Place the silica gel in a flask. While agitating (manually or with a rotary evaporator without vacuum), add the water dropwise to ensure even distribution and prevent clumping.[7]

-

Equilibration: Seal the flask and allow the mixture to equilibrate for several hours (or overnight) with occasional shaking to achieve a uniform, free-flowing powder.

-

Column Packing and Elution: Pack and run the column as you would with standard silica gel.

Visualizing the Process

Cyclopropanol Degradation Pathway on Acidic Silica

Caption: Acid-catalyzed degradation of cyclopropanols on silica gel.

Workflow for Purification on Deactivated Silica

Caption: Workflow for purifying cyclopropanols on TEA-deactivated silica.

Frequently Asked Questions (FAQs)

Q1: I added triethylamine to my eluent, but my cyclopropanol is still decomposing. What should I do?

If decomposition persists even with TEA, consider the following:

-

Increase TEA Concentration: You might need to slightly increase the concentration of TEA, but be mindful of its effect on the separation.

-

Use an Alternative Stationary Phase: If deactivation is insufficient, switching to a less acidic stationary phase is the next logical step. Neutral or basic alumina and Florisil® are excellent alternatives.[1][5]

-

Consider Protecting Groups: If the hydroxyl group is the primary site of instability, temporarily protecting it (e.g., as a silyl ether) can prevent degradation during purification. The protecting group can be removed after the purification is complete.

Q2: Will the triethylamine in the eluent affect my final product?

Triethylamine is volatile and can typically be removed along with the eluent during rotary evaporation, especially under high vacuum. If trace amounts of TEA are a concern for subsequent reactions, an acidic wash of the combined organic fractions (if the product is stable to brief acid exposure) or re-purification via a non-basic method might be necessary.

Q3: Can I use other bases besides triethylamine to deactivate the silica?

While triethylamine is the most common choice due to its volatility and effectiveness, other bases like pyridine or diisopropylethylamine (DIPEA) can also be used. However, their compatibility with your compound and ease of removal should be considered. Ammonia in methanol can also be used for very polar compounds.[2]

Q4: Is it possible that the brand of silica gel is the problem?

Yes, there can be batch-to-batch variability in the acidity and quality of silica gel.[3][8] If you suddenly experience issues with a previously reliable purification, trying a new bottle or a different brand of silica gel is a valid troubleshooting step.

Q5: Are there any non-chromatographic methods to purify acid-sensitive cyclopropanols?

Depending on the physical properties of your cyclopropanol and the impurities, you could consider:

-

Distillation: If your compound is volatile and thermally stable, vacuum distillation can be an effective purification method.[9]

-

Crystallization: If your cyclopropanol is a solid, recrystallization is an excellent technique for achieving high purity.[9]

-

Liquid-Liquid Extraction: A carefully planned series of extractions can sometimes remove the majority of impurities, reducing the need for chromatography.

References

-

Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. Available from: [Link]

-

University of Rochester. Chromatography: The Solid Phase. Available from: [Link]

-

Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Available from: [Link]

-

Chromatography Forum. Base Deactivated silica??. Available from: [Link]

-

ResearchGate. How can I prepare deactivated silica gel with 12%v/w water for chromatography?. Available from: [Link]

-

ChemRxiv. Improved Access to Cyclopropanol via Supply-Centered Synthesis. Available from: [Link]

-

Modern Scientific Press. Preparation and Silylation of Silica Gels and Their Usage as Solid Stationary Phases in Gas Chromatography. Int. J. Modern Org. Chem. 2013, 2(1): 1-10. Available from: [Link]

-

ResearchGate. Deactivation of silica gel?. Available from: [Link]

-

Not Voodoo. Troubleshooting Flash Chromatography. Available from: [Link]

-

ResearchGate. Is there any method other than column chromatography to purify compound. Available from: [Link]

-

Taylor & Francis Online. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

-

ResearchGate. Recent problems with silica gel chromatography. Available from: [Link]

-

PubMed. Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. Accounts of Chemical Research, 2012, 45(9), 1595-1606. Available from: [Link]

-

Chromatography Today. Silica gone bad. Available from: [Link]

-

CommonOrganicChemistry.com. Running a Silica Gel Column. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.rochester.edu [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. Chromatography [chem.rochester.edu]

- 5. Chromatography [chem.rochester.edu]

- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to the ¹H NMR Characteristic Shifts of the Cyclopropyl Ring in 1-(4-methoxyphenyl)cyclopropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group is a highly sought-after functionality in modern drug discovery. Its unique conformational rigidity, combined with its ability to act as a bioisostere for various functional groups, makes it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The 1-arylcyclopropanol scaffold, in particular, serves as a key building block in the synthesis of a diverse array of bioactive molecules. Accurate and detailed structural elucidation of these intermediates is paramount, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose. This guide will delve into the characteristic chemical shifts of the cyclopropyl protons in 1-(4-methoxyphenyl)cyclopropanol, a representative member of this class, and compare them with relevant analogues to aid in spectral interpretation and compound verification.

Deciphering the ¹H NMR Spectrum of 1-(4-methoxyphenyl)cyclopropanol: A Detailed Analysis

The ¹H NMR spectrum of 1-(4-methoxyphenyl)cyclopropanol exhibits distinct signals corresponding to the aromatic, methoxy, hydroxyl, and crucially, the cyclopropyl protons. The cyclopropyl ring, being substituted at the C1 position, renders the methylene protons on C2 and C3 diastereotopic. This non-equivalence arises from the chiral center at C1 and results in these protons having different chemical environments and, consequently, distinct chemical shifts.

The four cyclopropyl protons give rise to a complex multiplet pattern in the upfield region of the spectrum, a characteristic feature of the strained three-membered ring. This upfield shift is a consequence of the anisotropic effects of the cyclopropane ring, where the circulation of electrons in the C-C bonds generates a magnetic field that shields the protons.

Based on established principles and data from related structures, the expected ¹H NMR signals for 1-(4-methoxyphenyl)cyclopropanol are as follows:

-

Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (typically δ 6.8-7.5 ppm). The protons ortho to the methoxy group will appear as a doublet at a higher field (more shielded) compared to the doublet for the protons meta to the methoxy group, due to the electron-donating nature of the methoxy substituent.

-

Methoxy Protons: A sharp singlet corresponding to the three methoxy protons will be observed, typically around δ 3.8 ppm.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent, will be present for the hydroxyl proton.

-

Cyclopropyl Protons: The four protons on the cyclopropyl ring will appear as a complex set of multiplets in the upfield region, generally between δ 0.5 and 1.5 ppm. Due to their diastereotopicity, they will exhibit complex spin-spin coupling with each other (geminal and cis/trans vicinal coupling).

Comparative Analysis: Unraveling Substituent Effects

To fully appreciate the nuances of the ¹H NMR spectrum of 1-(4-methoxyphenyl)cyclopropanol, a comparison with related compounds is instructive.

The Unsubstituted Benchmark: 1-Phenylcyclopropanol

The Influence of the Aryl Substituent: Comparison with 1-(p-tolyl)cyclopropanol

Comparing the target molecule with 1-(p-tolyl)cyclopropanol allows for an assessment of the electronic effects of the para-substituent on the cyclopropyl proton chemical shifts. The methyl group in the tolyl analogue is also an electron-donating group, but less so than a methoxy group. Therefore, the cyclopropyl protons of 1-(4-methoxyphenyl)cyclopropanol are expected to be slightly more shielded (shifted to a lower ppm value) than those in 1-(p-tolyl)cyclopropanol.

The Role of the Hydroxyl Group: Comparison with 1-Aryl-1-alkylcyclopropanes

The presence of the hydroxyl group at the C1 position has a significant deshielding effect on the adjacent cyclopropyl protons compared to a simple alkyl substituent. This is due to the electronegativity of the oxygen atom.

The following table summarizes the expected and observed ¹H NMR chemical shifts for the cyclopropyl protons in our target molecule and its comparators.

| Compound | Cyclopropyl Proton Chemical Shifts (δ, ppm) | Key Observations |

| 1-(4-methoxyphenyl)cyclopropanol | ~ 0.8 - 1.3 (complex multiplets) | Diastereotopic protons leading to complex splitting. Upfield shift due to ring anisotropy. |

| 1-Phenylcyclopropanol | ~ 0.9 - 1.4 (complex multiplets) | Similar diastereotopic pattern. Slightly downfield compared to the methoxy derivative. |

| 1-(p-tolyl)cyclopropanol | ~ 0.85 - 1.35 (complex multiplets) | Intermediate chemical shifts between the phenyl and methoxyphenyl derivatives. |

| Cyclopropanol | ~ 0.4 - 0.7 (multiplets) | Significantly more upfield due to the absence of the deshielding aryl group. |

Experimental Protocols

General Synthesis of 1-Arylcyclopropanols

A common and effective method for the synthesis of 1-arylcyclopropanols involves the Kulinkovich reaction. This protocol provides a reliable route to the target compounds for subsequent NMR analysis.

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the appropriate aryl bromide (e.g., 4-bromoanisole) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is typically initiated by gentle heating. Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Titanium Catalyst Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve titanium(IV) isopropoxide in anhydrous diethyl ether or THF.

-

Kulinkovich Reaction: Cool the Grignard reagent to 0 °C in an ice bath. To this solution, add the titanium(IV) isopropoxide solution dropwise. The reaction mixture will typically change color. After stirring for 30 minutes at 0 °C, add a solution of ethyl acetate in anhydrous diethyl ether or THF dropwise. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-arylcyclopropanol.

-

¹H NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Visualizing the Key Structural Relationships

Figure 1. A diagram illustrating the comparative analysis workflow for understanding the ¹H NMR spectrum of 1-(4-methoxyphenyl)cyclopropanol.

Conclusion: Key Takeaways for the Practicing Scientist

The ¹H NMR spectrum of 1-(4-methoxyphenyl)cyclopropanol, and indeed all 1-arylcyclopropanols, is characterized by the presence of diastereotopic cyclopropyl protons that resonate in the upfield region of the spectrum. The precise chemical shifts of these protons are sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group, lead to a noticeable upfield shift (increased shielding) of the cyclopropyl protons when compared to the unsubstituted phenyl analogue. This understanding is crucial for the unambiguous identification and characterization of these important synthetic intermediates in drug discovery and development. By carefully analyzing the chemical shifts and coupling patterns of the cyclopropyl ring protons, researchers can confidently confirm the structure and purity of their compounds, ensuring the integrity of their synthetic efforts.

References

- Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A. (1991). 1,2-Cyclopropanediols from esters by the action of ethylmagnesium bromide in the presence of tetraisopropoxytitanium. Synthesis, 1991(3), 234.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.